molecular formula C18H23N5O2 B13080269 tert-butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate

tert-butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate

Cat. No.: B13080269
M. Wt: 341.4 g/mol
InChI Key: WTGVOHAFAATIRM-UHFFFAOYSA-N
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Description

tert-butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate: is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a tert-butyl ester group, an amino group, and an isopropyl-substituted pyrazole ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be formed through cyclization reactions.

    Substitution reactions: Introduction of the isopropyl group at the desired position on the pyrazole ring.

    Indazole ring formation: Cyclization to form the indazole ring structure.

    Esterification: Introduction of the tert-butyl ester group through esterification reactions.

    Amination: Introduction of the amino group at the desired position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.

    Reduction: Reduction reactions may target the ester group, converting it to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group or the pyrazole ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation products: Oxidized derivatives of the amino group or pyrazole ring.

    Reduction products: Alcohol derivatives from the reduction of the ester group.

    Substitution products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as an intermediate in the synthesis of other complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological assays: Used in assays to study its biological activity and potential therapeutic effects.

Medicine

    Drug development: Potential use in the development of new pharmaceuticals due to its unique structure and biological activity.

Industry

    Material science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate would depend on its specific biological target. Generally, indazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    DNA/RNA interaction: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Indazole derivatives: Compounds with similar indazole ring structures.

    Pyrazole derivatives: Compounds with similar pyrazole ring structures.

    tert-butyl esters: Compounds with similar tert-butyl ester groups.

Uniqueness

The uniqueness of tert-butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

tert-butyl 5-(5-amino-3-propan-2-ylpyrazol-1-yl)indazole-1-carboxylate

InChI

InChI=1S/C18H23N5O2/c1-11(2)14-9-16(19)22(21-14)13-6-7-15-12(8-13)10-20-23(15)17(24)25-18(3,4)5/h6-11H,19H2,1-5H3

InChI Key

WTGVOHAFAATIRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)N)C2=CC3=C(C=C2)N(N=C3)C(=O)OC(C)(C)C

Origin of Product

United States

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